![molecular formula C24H50NO7P B12299465 1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC](/img/structure/B12299465.png)
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC
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Overview
Description
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is a deuterated form of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine. It is a glycerophospholipid, a class of lipids that are a major component of cell membranes. This compound is often used as an internal standard in mass spectrometry for the quantification of its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is synthesized through the deuteration of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine. The process involves the incorporation of deuterium atoms into the palmitoyl chain. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .
Industrial Production Methods
The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the purity and consistency of the product. The compound is then purified and tested for its isotopic purity before being used in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized phospholipids, while reduction may yield reduced phospholipids. Substitution reactions can produce a variety of substituted phospholipids .
Scientific Research Applications
Drug Delivery Systems
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is utilized in the development of lipid-based drug delivery systems due to its ability to form liposomes and nanoparticles. These systems enhance the bioavailability of hydrophobic drugs, allowing for targeted delivery and controlled release.
- Case Study : A study demonstrated that incorporating this phospholipid into liposomal formulations significantly improved the encapsulation efficiency of poorly soluble drugs, leading to enhanced therapeutic effects .
Biochemical Studies
In biochemical research, this compound serves as a model compound for studying membrane dynamics and lipid interactions. Its unique structure allows researchers to investigate the effects of lipid composition on membrane properties.
- Case Study : Research indicated that variations in the fatty acid composition of phosphatidylcholines, including this compound, affect membrane fluidity and protein interactions, which are crucial for cellular signaling processes .
Cosmetic Formulations
The compound is also gaining traction in the cosmetic industry due to its moisturizing and skin barrier-enhancing properties. It is often included in formulations aimed at improving skin hydration and elasticity.
- Case Study : A formulation containing this compound was shown to significantly enhance skin hydration levels compared to control formulations without this ingredient .
Comparative Analysis of Applications
Application Area | Description | Key Benefits |
---|---|---|
Drug Delivery Systems | Used in liposomal formulations for drug encapsulation | Improved bioavailability and targeted delivery |
Biochemical Studies | Serves as a model for studying lipid interactions | Insights into membrane dynamics |
Cosmetic Formulations | Enhances skin hydration and barrier function | Improved skin elasticity and moisture retention |
Mechanism of Action
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC exerts its effects through its incorporation into cell membranes. It influences membrane fluidity and the function of membrane-bound proteins. The compound also affects various signaling pathways by modulating the activity of enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine: The non-deuterated counterpart.
1-Hexadecanoyl-sn-glycero-3-phosphatidylcholine: Another similar glycerophospholipid.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A closely related compound with similar properties
Uniqueness
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. The incorporation of deuterium atoms enhances its stability and allows for precise quantification of its non-deuterated counterpart in various samples .
Biological Activity
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-phosphocholine (also known as 1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC) is a phospholipid that plays a crucial role in various biological processes. This compound is synthesized from the hydrolysis of phosphatidylcholine by phospholipase A2 and has garnered attention for its potential therapeutic applications and biological activities.
- Molecular Formula : C24H50NO7P
- Molecular Weight : 495.63 g/mol
- CAS Number : 17364-16-8
Biological Activity Overview
This compound exhibits several biological activities, including:
- Reactive Oxygen Species (ROS) Production : This compound has been shown to increase the production of ROS, which are critical in cell signaling and homeostasis.
- Neutrophil Function Enhancement : It enhances the functional capabilities of neutrophils, which are essential for immune response.
- Superoxide Dismutase (SOD) Modulation : The compound decreases the levels of superoxide dismutase, an important antioxidant enzyme, suggesting a complex role in oxidative stress management .
The biological activities of this compound can be attributed to its interactions with various molecular targets. It may modulate signaling pathways involved in inflammation and immune responses. The exact mechanisms remain an area of active research, with studies indicating its potential to influence lipid metabolism and cellular signaling pathways.
Case Studies and Experimental Evidence
- Neutrophil Functionality :
- Oxidative Stress Studies :
- Phospholipid Metabolism :
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Molecular Weight | 495.63 g/mol | Varies (e.g., 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC: 495.63 g/mol) |
ROS Production | Increases ROS production | Varies; some phospholipids may decrease ROS |
Neutrophil Activation | Enhances function | Some compounds inhibit neutrophil activity |
SOD Activity | Decreases SOD levels | Varies; some compounds may have no effect |
Properties
Molecular Formula |
C24H50NO7P |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-(16,16,16-trideuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3 |
InChI Key |
ASWBNKHCZGQVJV-MVIJBLFRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
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